N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and a thiophene-2-carboxamide moiety
Preparation Methods
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the coupling of 2-amino-6-fluorobenzothiazole with thiophene-2-carboxylic acid or its derivatives. One common method involves the use of amide coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) as the solvent . The reaction is typically carried out at room temperature and yields the desired product after purification.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Benzothiazole derivatives, including this compound, have shown promising antimicrobial and antifungal activities. They are being investigated for their potential use as antibiotics and antifungal agents.
Medicine: The compound has been studied for its potential anticancer properties.
Industry: In the industrial sector, benzothiazole derivatives are used as additives in the production of rubber and plastics. They act as vulcanization accelerators and antioxidants, improving the durability and stability of the final products.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes . For its anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can be compared with other benzothiazole derivatives such as:
N-(6-chlorobenzothiazol-2-yl)thiophene-2-carboxamide: Similar in structure but with a chlorine atom instead of fluorine. This compound may exhibit different biological activities due to the difference in electronegativity and size of the substituent.
N-(6-methylbenzothiazol-2-yl)thiophene-2-carboxamide: Contains a methyl group instead of fluorine. The presence of a methyl group can affect the compound’s lipophilicity and, consequently, its biological activity.
N-(6-bromobenzothiazol-2-yl)thiophene-2-carboxamide: Similar to the fluorine derivative but with a bromine atom. Bromine’s larger size and different reactivity can lead to variations in the compound’s chemical and biological properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS2/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKBZXCCVZGVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820338 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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